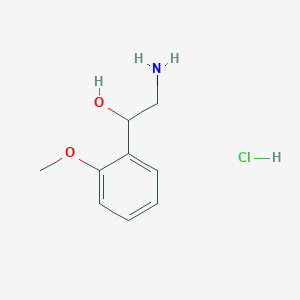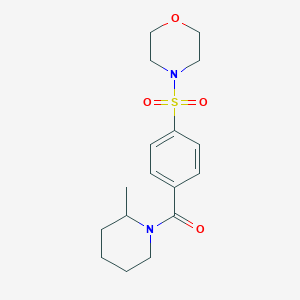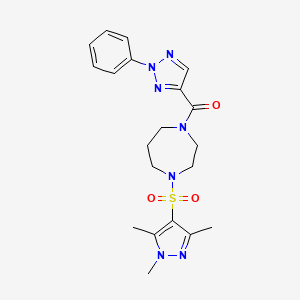![molecular formula C17H17F4N3O B2993972 2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine CAS No. 2380168-12-5](/img/structure/B2993972.png)
2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is known for its unique structure and properties that make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is complex and involves the inhibition of various enzymes and receptors. For example, the inhibition of PDE5 by this compound leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn leads to relaxation of smooth muscle cells and increased blood flow. Similarly, the inhibition of 5-HT2B receptors by this compound leads to the prevention of pulmonary arterial hypertension, while the inhibition of A2AR receptors by this compound leads to the prevention of neurodegenerative diseases such as Parkinson's disease.
Biochemical and Physiological Effects:
2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has been shown to exhibit several biochemical and physiological effects. For example, this compound has been shown to increase the levels of cGMP, which leads to relaxation of smooth muscle cells and increased blood flow. Additionally, this compound has been shown to prevent the development of pulmonary arterial hypertension and neurodegenerative diseases such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine in lab experiments is its potent inhibitory activity against various enzymes and receptors. This makes it a promising candidate for the development of novel therapeutic agents for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research and development of 2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the optimization of the pharmacokinetic and pharmacodynamic properties of this compound to improve its therapeutic efficacy. Additionally, research can be focused on the identification of new targets for this compound and the development of novel therapeutic agents based on its structure and properties.
Méthodes De Synthèse
The synthesis of 2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-fluorobenzylamine with 4-chloro-5-(trifluoromethyl)pyrimidine in the presence of a suitable base. The resulting product is then treated with piperidine to obtain 2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine.
Applications De Recherche Scientifique
2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including phosphodiesterase type 5 (PDE5), 5-hydroxytryptamine receptor 2B (5-HT2B), and adenosine receptor A2A (A2AR). These enzymes and receptors are involved in various physiological processes, and their inhibition can lead to the development of novel therapeutic agents for the treatment of diseases such as erectile dysfunction, pulmonary hypertension, and Parkinson's disease.
Propriétés
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4N3O/c18-14-4-2-1-3-12(14)11-24-9-6-13(7-10-24)25-16-22-8-5-15(23-16)17(19,20)21/h1-5,8,13H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPSGHVQXMOEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide](/img/structure/B2993893.png)
![1-[1-(Thiophen-3-yl)ethyl]piperazine](/img/structure/B2993894.png)

![7-(3-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2993899.png)
![Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate](/img/structure/B2993900.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2993901.png)
![1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2993903.png)




